molecular formula C11H12N2O B038151 N-(4-cyanophenyl)-2-methylpropanamide CAS No. 113715-23-4

N-(4-cyanophenyl)-2-methylpropanamide

Cat. No.: B038151
CAS No.: 113715-23-4
M. Wt: 188.23 g/mol
InChI Key: WQZFOMXBTXLFNS-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-methylpropanamide is an organic compound characterized by the presence of a cyanophenyl group attached to a 2-methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-methylpropanamide typically involves the reaction of 4-cyanobenzoyl chloride with 2-methylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Cyanobenzoyl chloride+2-MethylpropanamideBaseThis compound\text{4-Cyanobenzoyl chloride} + \text{2-Methylpropanamide} \xrightarrow{\text{Base}} \text{this compound} 4-Cyanobenzoyl chloride+2-MethylpropanamideBase​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-cyanobenzoic acid

    Reduction: N-(4-aminophenyl)-2-methylpropanamide

    Substitution: Various substituted amides or esters

Scientific Research Applications

N-(4-cyanophenyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)acetamide
  • N-(4-cyanophenyl)propionamide
  • N-(4-cyanophenyl)butyramide

Uniqueness

N-(4-cyanophenyl)-2-methylpropanamide is unique due to the presence of the 2-methylpropanamide moiety, which can influence its reactivity and binding properties. This structural feature can enhance its stability and specificity in various applications compared to other similar compounds.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(2)11(14)13-10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZFOMXBTXLFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585446
Record name N-(4-Cyanophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113715-23-4
Record name N-(4-Cyanophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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